2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE
Description
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE is a synthetic organic compound that features both aromatic and sulfonamide functional groups
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[[2-(benzenesulfonamido)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O6S/c19-12-6-7-14(15(20)8-12)16(23)11-28-18(25)10-21-17(24)9-22-29(26,27)13-4-2-1-3-5-13/h1-8,22H,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJCKNNLRZTWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL intermediate: This can be achieved through the reaction of 2,4-dichlorobenzaldehyde with an appropriate reagent such as ethyl oxalyl chloride under acidic conditions.
Coupling with 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE: The intermediate is then reacted with 2-(2-benzenesulfonamidoacetamido)acetate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly due to its sulfonamide group, which is known for its antibacterial properties.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-AMINOACETAMIDO)ACETATE
- 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-METHYLSULFONAMIDOACETAMIDO)ACETATE
Uniqueness
Compared to similar compounds, 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(2-BENZENESULFONAMIDOACETAMIDO)ACETATE may offer unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
